Natural Red 25
Description
Properties
IUPAC Name |
7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO12.C25H17NO13.C24H16O12.C16H10O7/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32;26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30;25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29;1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39);1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39);1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36);2-4,17-19H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZUCVGMNQGGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O.CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O.C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O.C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H62N2O44 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1887.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-93-6 | |
| Record name | C.I. Natural Red 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Composition and Structural Elucidation of C.i. Natural Red 25 Constituents
Identification and Characterization of Primary Pigment Components (Laccaic acid A, B, C, D, E, and Erythrolaccin)
Natural Red 25 is characterized by the presence of five primary laccaic acids, designated A through E, and erythrolaccin. Laccaic acids are a family of anthraquinone (B42736) derivatives that share a common core structure but differ in their substituent groups, particularly on the phenyl ring attached to the anthraquinone nucleus.
Laccaic acid A is typically the most abundant component, often comprising over 50% of the lac dye mixture. It features an acetamidoethyl group as part of its side chain. nih.govmarknesbitt.org.uknanobioletters.comemerald.com
Laccaic acid B is another significant component, characterized by a hydroxyethyl (B10761427) group. nanobioletters.comwikipedia.orgebi.ac.uknih.govresearchgate.netekb.egmedkoo.com
Laccaic acid C is distinguished by an amino acid side chain, specifically a 2-amino-2-carboxyethyl group. nanobioletters.comresearchgate.netekb.egnih.gov
Laccaic acid D is a minor component and is structurally simpler, often described as a trihydroxyanthraquinone with a methyl and a single carboxyl group. It is also known as xanthokermesic acid. ebi.ac.ukcontaminantdb.castainsfile.com
Laccaic acid E contains an aminoethyl group in its structure. researchgate.netekb.eg
Erythrolaccin is a yellow, water-insoluble pigment that is also present in lac dye, particularly in processed shellac. It is an anthraquinone derivative featuring a methyl group. naturalpigments.comontosight.aipharmtech.comsut.ac.th
The differences in their side chains contribute to variations in their physical and chemical properties, including solubility and spectral characteristics.
Chromatographic Methods for Component Separation and Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of complex mixtures, including natural colorants like C.I. This compound foodsafety.or.kr. Research has demonstrated the efficacy of HPLC coupled with Diode Array Detection (DAD) for the quantitative analysis of laccaic acid components within food products foodsafety.or.kr. This method allows for the precise determination of the relative amounts of laccaic acid A, B, C, and E by summing their respective peak areas, a process that has shown excellent linearity and reproducibility foodsafety.or.kr.
The typical HPLC methodology for analyzing laccaic acid constituents involves using a reversed-phase C8 column, such as a Unison UK-C8 (4.6mm×250mm, 3 μm), maintained at a controlled temperature, for instance, 40°C foodsafety.or.kr. The mobile phase commonly consists of a gradient mixture of an acidic aqueous solution (e.g., 0.3% trifluoroacetic acid in water) and an organic modifier (e.g., 0.3% trifluoroacetic acid in methanol) foodsafety.or.kr. Detection is typically performed using a DAD, monitoring at a specific wavelength, such as 495 nm, to capture the absorbance characteristics of the laccaic acid compounds foodsafety.or.kr. This approach provides a robust and versatile method suitable for routine monitoring and the quantitative determination of lac color foodsafety.or.kr.
Table 1: HPLC Parameters for Laccaic Acid Constituent Analysis
| Constituent | HPLC System Components | Mobile Phase Composition | Detection Wavelength | Notes |
| Laccaic Acid A, B, C, E | Agilent 1260 Series HPLC; Unison UK-C8 (4.6mm×250mm, 3 μm) | 0.3% TFA in water (A) / 0.3% TFA in methanol (B129727) (B) (gradient) | 495 nm (DAD) | Sum of peak areas used for quantification; method shows linearity and reproducibility. |
Reversed-Phase High-Performance Thin Layer Chromatography (RP-HPTLC)
Reversed-Phase High-Performance Thin Layer Chromatography (RP-HPTLC) offers a rapid, cost-effective, and high-throughput alternative for the analysis of food colorants, including those comprising C.I. This compound researchgate.netuni-giessen.de. This planar chromatographic technique utilizes specialized HPTLC plates, typically coated with silica (B1680970) gel 60F254 researchgate.net. RP-HPTLC methods are designed for efficient separation of multiple compounds simultaneously, often achieving analysis times of just a few minutes per run researchgate.netresearchgate.net.
A common approach for the separation of water-soluble food dyes involves using a mobile phase composed of an ethyl acetate-methanol-water-acetic acid mixture (e.g., 65:23:11:1, v/v/v/v) researchgate.net. The chromatographic separation is performed up to a defined migration distance, such as 50 mm, on the HPTLC plate researchgate.net. Such methods allow for parallel analysis of numerous samples, significantly increasing sample throughput researchgate.netuni-giessen.de. While specific Rf values for individual laccaic acid components using RP-HPTLC are not detailed in the provided search results, the technique is well-established for resolving complex mixtures of food colorants, enabling their identification and quantification researchgate.netuni-giessen.de.
Table 2: RP-HPTLC Parameters for Food Dye Separation
| Technique | Stationary Phase | Mobile Phase Composition | Separation Time (per run) | Migration Distance | Notes |
| RP-HPTLC | Silica gel 60F254 | Ethyl acetate-methanol-water-acetic acid (65:23:11:1, v/v/v/v) | ~1.5 min | 50 mm | Rapid method for analyzing up to 25 water-soluble dyes; allows for 40 runs in parallel (total 12 min). |
Compound Names Table
| Common Name | Chemical Name / Identification |
| C.I. This compound | Laccaic Acid (primarily A, B, C, and E) |
| Laccaic Acid A | A specific isomer/component of laccaic acid |
| Laccaic Acid B | A specific isomer/component of laccaic acid |
| Laccaic Acid C | A specific isomer/component of laccaic acid |
| Laccaic Acid E | A specific isomer/component of laccaic acid |
Biosynthesis of C.i. Natural Red 25 in Lac Insects
Biological Pathways of Laccaic Acid and Erythrolaccin Formation
The biosynthesis of laccaic acids is a multi-step process that is believed to primarily follow the polyketide pathway. entomol.orgresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units to form a long polyketide chain, which then undergoes cyclization and further modifications to create the final anthraquinone (B42736) structure. entomol.orgeje.cz
It is proposed that laccaic acid D serves as a common precursor for the other laccaic acids. entomol.org The structural similarities between 1,8-dihydroxylated anthraquinones and laccaic acid D strongly suggest that the polyketide pathway, also known as the acetate (B1210297) or malonate pathway, is the primary route for anthraquinone synthesis in lac insects. entomol.orgresearchgate.net
Recent groundbreaking research has revealed that the lac insect itself may not possess the genetic machinery for this synthesis. pnas.orgnih.gov Instead, a yeast-like endosymbiont (YLS) living within the insect is thought to be the true producer of the polyketide backbone and the essential amino acid tyrosine, which is also a key component of the final pigment molecules. the-microbiologist.compnas.orgnih.gov The insect's diet of phloem sap is deficient in certain amino acids and vitamins, which are provided by this fungal symbiont. nih.govresearchmatters.in This symbiotic relationship is crucial for the insect's survival and its ability to produce the lac dye. researchmatters.in
Enzymatic Mechanisms in Pigment Synthesis
The key enzymes implicated in the biosynthesis of the lac dye's anthraquinone core are polyketide synthases (PKSs). entomol.orgresearchgate.net Specifically, a type II PKS is believed to be the central enzyme responsible for catalyzing the formation of the polyketide chain that folds to create the anthraquinone structure. entomol.orgresearchgate.net
Further enzymatic modifications, carried out by what are known as "post-PKS tailoring enzymes," are then required to produce the final array of laccaic acids. entomol.org These enzymes may include oxidoreductases, methyltransferases, and acyltransferases, which are responsible for the various hydroxylations, methylations, and attachments of the tyrosine-derived side chains that characterize the different laccaic acid molecules. researchgate.net Laccases, a type of multicopper oxidase, are also known to be involved in the synthesis of various pigments in other organisms and may play a role in the final oxidative steps of lac dye formation. nih.govrsc.org
The discovery of the yeast-like symbiont as the likely source of the polyketide backbone has shifted the focus of enzymatic investigation. pnas.orgnih.gov Research has identified a non-reducing PKS gene cluster within the symbiont's genome that encodes the necessary domains for synthesizing the laccaic acid backbone, including ketosynthase (KS), acyltransferase (AT), and methyltransferase (MT) domains. pnas.org
Genetic and Transcriptional Regulation of Biosynthetic Genes
The regulation of lac dye synthesis is a complex process involving the coordinated expression of numerous genes. While the lac insect's own genome does not appear to contain the genes for the polyketide backbone, it likely plays a role in regulating the symbiotic relationship and the transport of precursors and final products. pnas.orgnih.gov
Transcriptomic analyses of the lac insect Kerria chinensis at different developmental stages have identified genes that are differentially expressed during periods of active lac secretion. nih.govresearchgate.net These studies have pointed to the upregulation of genes involved in fatty acid and terpenoid biosynthesis, which are components of the lac resin, during the active secretion stages. nih.govresearchgate.net
A study on Kerria lacca identified thirteen genes potentially involved in lac dye biosynthesis, including those encoding for acyltransferase, enoyl reductase, and partial sequences of a PKS enzyme. entomol.orgresearchgate.net However, more recent findings strongly suggest that the core PKS genes reside within the genome of the endosymbiotic yeast. pnas.orgnih.govpnas.org The expression of these fungal genes is crucial for pigment production. pnas.org When lac insects were treated with a fungicide, the production of laccaic acids was significantly reduced, providing strong evidence for the fungal origin of the pigment. pnas.orgresearchmatters.in
Precursor Incorporation and Metabolic Engineering Approaches
The biosynthesis of laccaic acids requires specific precursor molecules. The polyketide backbone is assembled from acetyl-CoA and malonyl-CoA, while the side chains are derived from the amino acid tyrosine. pnas.orgnih.gov The endosymbiotic yeast is not only responsible for synthesizing the polyketide chain but also for providing the necessary tyrosine, which the insect cannot produce on its own or obtain in sufficient quantities from its diet. the-microbiologist.compnas.orgnih.gov
The understanding of these biosynthetic pathways opens up possibilities for metabolic engineering to enhance the production of lac dye. nih.gov While metabolic engineering has been successfully applied to increase the production of lactic acid in various microorganisms, its application to the complex lac dye biosynthesis is still in its early stages. nih.govnih.gov
Future metabolic engineering efforts could focus on several strategies:
Enhancing Precursor Supply: Overexpressing genes in the symbiotic yeast that are involved in the synthesis of acetyl-CoA, malonyl-CoA, and tyrosine could increase the availability of these key building blocks.
Modifying PKS Activity: Altering the PKS genes in the yeast could potentially lead to the production of novel laccaic acid analogs with different colors or properties.
Given the increasing demand for natural dyes, metabolic engineering holds the potential to create more sustainable and efficient methods for producing C.I. Natural Red 25 and related compounds. wikipedia.org
Extraction and Isolation Methodologies for C.i. Natural Red 25 in Scientific Study
Conventional Extraction Techniques and Their Chemical Principles
Conventional extraction methods rely on established principles of solubility and diffusion to liberate the colorant from the plant or animal matrix.
Aqueous Extraction
Aqueous extraction involves using water or water-based solutions as the solvent. This method is straightforward and utilizes water's ability to dissolve polar compounds. However, it can be less efficient for compounds with limited water solubility and may require prolonged extraction times, heating, or specific pH adjustments to maximize yield umich.mxresearchgate.netresearchgate.net. While water is a universal solvent, its efficacy for Natural Red 25 might be limited compared to other methods, especially if the pigment has significant non-polar characteristics or is bound within a complex matrix.
Solvent Extraction (Acidic, Alkaline, and Alcoholic Methods)
Solvent extraction employs a wider range of solvents, including organic solvents, acids, and alkalis, to enhance the extraction of natural colorants.
Alcoholic Methods: Ethanol (B145695) and methanol (B129727) are commonly used alcoholic solvents for extracting natural dyes. These solvents offer good solvency for a range of polar and semi-polar compounds, including many natural pigments. For instance, acidified methanolic media have been utilized in the extraction of Laccaic acid (this compound) ijcce.ac.iricrc.ac.ir.
Acidic Extraction: The use of acidic solutions, such as hydrochloric acid (HCl), can facilitate the extraction of colorants. Acids can aid in the hydrolysis of glycosidic bonds, releasing the chromophore from its bound form, thereby increasing the yield of extractable dye tandfonline.com. Studies have employed acidified methanolic solutions for this compound extraction ijcce.ac.iricrc.ac.ir.
Alkaline Extraction: Alkaline conditions, using solutions like sodium hydroxide (B78521) or ammonia, can also be employed. Alkalis can help solubilize phenolic compounds and facilitate the extraction of certain pigments. However, care must be taken as prolonged exposure to alkaline conditions can lead to the degradation or destruction of some sensitive natural colorants tandfonline.com.
A typical solvent extraction procedure for this compound involves using a powder-to-solvent ratio, often around 1:25 (w/v), with solvents like acidified methanol ijcce.ac.iricrc.ac.ir.
Optimization of Extraction Parameters (pH, Temperature, Solvent Ratio)
Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Research has identified several key factors:
Solvent Type and Concentration: The choice of solvent significantly impacts extraction efficiency. Mixtures of solvents, such as ethanol-water or acidified alcoholic solutions, often outperform single solvents. For instance, acidified methanolic media are noted for laccaic acid extraction ijcce.ac.iricrc.ac.ir. The concentration of ethanol in water has also been optimized for various natural dyes, with specific ratios yielding better results depending on the target compound nih.govd-nb.inforesearchgate.netresearchgate.netuog.edu.
Temperature: Extraction temperature influences the solubility of the pigment and the diffusion rate. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of heat-sensitive compounds. Optimal temperatures vary widely; for example, anthocyanin extraction has been optimized around 68°C researchgate.net, while other studies suggest ranges between 30-90°C for different natural pigments nih.govd-nb.inforesearchgate.netresearchgate.netuog.edumdpi.commdpi.comnih.govacs.org.
Extraction Time: The duration of extraction affects the extent of solute transfer. Longer times generally lead to higher yields, up to a point where equilibrium is reached or degradation begins. Optimized times can range from minutes to hours, depending on the method and matrix icrc.ac.irnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net.
Solvent-to-Solid Ratio: This parameter dictates the amount of solvent available for dissolving the target compound. Ratios like 1:25 (w/v) ijcce.ac.iricrc.ac.ir, 1:10 d-nb.info, or 20:1 frontiersin.org have been reported as optimal for various natural dye extractions.
pH: pH plays a critical role, especially for compounds whose stability or solubility is pH-dependent. Acidic conditions (e.g., pH 1) have been found optimal for extracting certain pigments like anthocyanins researchgate.net, while others may require different pH ranges.
Table 1: Optimized Extraction Parameters for Natural Red Dyes (Examples)
| Parameter | Method/Solvent | Optimal Condition | Source Compound/Context | Reference |
| Solvent Ratio | Acidified Methanol | 1:25 (w/v) | Laccaic Acid (this compound) | ijcce.ac.iricrc.ac.ir |
| Extraction Time | Acidified Methanol + Microwave Irradiation | 45 min extraction + 3-7 min MW irradiation | Laccaic Acid (this compound) | icrc.ac.ir |
| Temperature | Acidified Water | 68 °C | Anthocyanins | researchgate.net |
| Solvent System | Water:Ethanol | 70:30 v/v% | Phenolic compounds | d-nb.info |
| Solvent Concentration | Ethanol/Water | 25% Ethanol | Betalains | researchgate.net |
| Ultrasound Power | Ethanol/Water | 600 W | Natural Antioxidants | researchgate.net |
Advanced and Green Extraction Technologies
Advanced extraction technologies aim to improve efficiency, reduce extraction time, lower energy consumption, and minimize the use of hazardous solvents, aligning with green chemistry principles.
Supercritical Fluid Extraction (SC-CO2)
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, exhibiting properties of both liquids and gases. Supercritical carbon dioxide (SC-CO2) is the most common fluid used due to its non-toxicity, non-flammability, low cost, and the ability to tune its solvent properties by adjusting pressure and temperature umich.mxresearchgate.netuog.edunih.govresearcher.lifemdpi.com. SC-CO2 is particularly effective for extracting non-polar to moderately polar compounds. For more polar natural dyes, co-solvents like ethanol are often added to enhance solubility and extraction efficiency uog.edunih.govmdpi.commdpi.com. SFE offers advantages such as reduced thermal degradation of sensitive compounds and the absence of residual organic solvents in the extract. Optimal parameters for SFE typically involve specific pressure ranges (e.g., 25-450 bar), temperatures (e.g., 30-60°C), and co-solvent concentrations uog.edunih.govmdpi.commdpi.com.
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The implosion of these bubbles generates localized high temperatures and pressures, leading to cell wall disruption and enhanced mass transfer, thereby accelerating the extraction process and increasing yields researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com. UAE is considered a green technology due to its efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods nih.govresearchgate.netresearchgate.netfrontiersin.org. Key parameters for optimization in UAE include ultrasound power, frequency, temperature, solvent type and concentration, solvent-to-solid ratio, and extraction time nih.govresearchgate.netacs.org. For instance, studies have optimized ultrasound power and extraction time for various natural compounds researchgate.netacs.org.
Enzyme-Assisted Extraction
Enzyme-assisted extraction (EAE) represents a modern, non-traditional approach aimed at enhancing the efficiency and yield of natural colorant recovery from biological sources mmu.ac.uk. This technique leverages the catalytic activity of enzymes to break down complex cellular structures or matrices, thereby facilitating the release of target compounds. In the context of natural dyes, enzymes can aid in the liberation of colorant molecules by cleaving bonds between proteins and carbohydrates or by degrading cell walls and other structural components that may entrap the desired pigments dokumen.pub. While specific enzymes and detailed protocols for the enzyme-assisted extraction of this compound or its constituent laccaic acids are not extensively detailed in the provided literature, EAE is recognized as a promising strategy for improving the production rate and volume of natural colorants in general mmu.ac.uk. The application of EAE aims to optimize the extraction process by creating more accessible pathways for solvent penetration and solute diffusion, potentially leading to higher recovery rates compared to conventional solvent extraction methods.
Chromatographic Purification Strategies for Laccaic Acids
The purification of individual laccaic acids from the complex mixture present in lac dye is a critical step in their scientific characterization and utilization. Chromatography, a suite of separation techniques based on the differential partitioning of components between a stationary and a mobile phase, is indispensable for this purpose. Various chromatographic methods have been employed to isolate and purify laccaic acids A through E, often due to their structural similarities that make separation challenging ekb.eg.
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for the large-scale preparative separation of laccaic acids. In one study, HSCCC, utilizing a pH-zone-refined system with tridodecylamine (B85476) as a ligand, successfully separated laccaic acids A, B, C, and D. This method yielded significant quantities of purified compounds with high purity levels researchgate.net.
| Laccaic Acid | Yield (mg) | Purity (%) |
| A | 790 | ≥ 96% |
| B | 41 | ≥ 96% |
| C | 109 | ≥ 96% |
| D | 6 | ≥ 96% |
Table 1: Yield and purity of laccaic acids A, B, C, and D isolated using pH-z-CCC. researchgate.net
Other chromatographic techniques also play a vital role in the isolation and analysis of laccaic acids:
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC) coupled with a Photodiode Array (PDA) detector, is frequently used for the analytical separation and detection of laccaic acids, including A, B, and E ijper.orgepdf.pub.
Column Chromatography , employing different stationary phases, has been instrumental in isolating specific laccaic acid components. For instance, cellulose (B213188) column chromatography has been utilized for the isolation of laccaic acids C and E, as well as laccaic acid A ijper.org. Silica (B1680970) gel column chromatography has been employed for the purification of laccaic acid D ijper.org. Additionally, polyamide column chromatography has been used for isolating laccaic acid B ijper.org.
These diverse chromatographic strategies underscore the complexity of separating the closely related laccaic acid components, enabling detailed research into their individual properties and potential applications.
Compound List:
this compound
Laccaic acid A (LCA)
Laccaic acid B
Laccaic acid C
Laccaic acid D
Laccaic acid E
Kermesic acid
Flavokermisic acid
Ceroalbolinic acid
Carminic acid
Erythrolaccin
Chemical Synthesis and Analog Development of Laccaic Acid Derivatives
Total Synthesis Strategies for Related Natural Red Pigments
The intricate structures of laccaic acids, characterized by polyhydroxyanthraquinone cores with various substituents, present considerable challenges for total chemical synthesis. While the biosynthesis of laccaic acids within the lac insect involves complex polyketide pathways catalyzed by polyketide synthases (PKS) entomol.orgresearchgate.net, chemical synthesis efforts have primarily focused on specific derivatives or related anthraquinone (B42736) pigments.
Research has reported the synthesis of methyl ester derivatives of laccaic acid D and kermesic acid, a structurally related anthraquinone pigment drugfuture.comgoogle.com. These syntheses often involve multi-step procedures starting from simpler precursors, employing reactions characteristic of anthraquinone chemistry, such as Diels-Alder reactions and Friedel-Crafts acylations, to construct the core ring systems google.com. For instance, the synthesis of laccaic acid D derivatives has been achieved through routes involving naphthazarin derivatives and bis-trimethylsilyl-dienes google.com. The complexity and yield of these syntheses highlight the challenges in accessing these natural products purely through chemical means, often making isolation from natural sources or biotechnological approaches more viable for obtaining the parent compounds.
| Natural Pigment/Derivative | Key Synthetic Approach/Reference | Complexity | Notes |
| Laccaic Acid D methyl ester | Synthesis reported via routes involving naphthazarin derivatives google.comjst.go.jp | High | Part of broader studies on coccid anthraquinones. |
| Kermesic Acid derivatives | Total synthesis of methyl ester derivatives reported google.com | High | Utilizes strategies like Diels-Alder reactions. |
| Emodin (B1671224) Anthraquinone Derivatives | General synthesis and evaluation of derivatives reported harvard.edu | Moderate to High | Related anthraquinone structure, explored for biological activity. |
Design and Synthesis of Novel Analogs and Derivatives of Laccaic Acids
The development of novel analogs and derivatives of laccaic acids aims to explore their chemical space, potentially enhancing their biological activities or modifying their properties for specific applications. Laccaic acid A, for example, has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor wikipedia.orgmedkoo.comnih.gov. This biological activity provides a basis for designing modified structures that could exhibit improved potency, selectivity, or pharmacokinetic profiles.
While direct reports on the synthesis of a wide array of novel laccaic acid analogs are not extensively detailed in the provided literature snippets, the general principles of medicinal chemistry and analog design can be applied. Modifications could target various parts of the laccaic acid A structure, including:
The Anthraquinone Core: Altering the hydroxylation pattern or introducing substituents on the quinone rings.
The Phenyl Substituent: Modifying the acetamidoethyl side chain, or the hydroxyl group on the phenyl ring.
The Carboxylic Acid Groups: Esterification, amidation, or reduction of the carboxylic acid functionalities.
The study of related anthraquinone derivatives, such as emodin derivatives, for their biological evaluations harvard.edu, and the general approach to designing DNMT1 inhibitors using quantitative structure-activity relationship (QSAR) models excli.ded-nb.info, illustrate the methodologies that could be employed for laccaic acid derivatives. Such approaches involve systematic structural modifications and subsequent evaluation of their impact on target interaction.
Structure-Activity Relationship (SAR) Studies on Synthetic Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For laccaic acids, particularly laccaic acid A as a DNMT1 inhibitor, SAR studies would focus on identifying which parts of the molecule are essential for binding to the enzyme and eliciting an inhibitory effect.
General SAR principles, as applied to other classes of compounds like carbanilic acid derivatives or indole-based inhibitors, involve systematically altering molecular fragments and observing the resultant changes in activity excli.ded-nb.infonih.gov. For laccaic acid A, key structural elements include:
The Polyhydroxyanthraquinone System: This conjugated system is likely critical for the chromophoric properties and may play a role in binding interactions.
The Carboxylic Acid Groups: These acidic functionalities can participate in ionic interactions or hydrogen bonding with the target enzyme.
The Phenyl Ring with Hydroxyl and Acetamidoethyl Substituents: The specific positioning and nature of these groups are likely to be important for recognition and binding affinity.
While direct SAR studies on synthetic laccaic acid derivatives are not detailed in the provided snippets, the identification of laccaic acid A as a DNMT1 inhibitor wikipedia.orgmedkoo.comnih.govexcli.de provides a biological context for such investigations. QSAR modeling, as described for other DNMT1 inhibitors, could be employed to predict and rationalize the activity of synthesized laccaic acid analogs, guiding further structural optimization excli.ded-nb.info. For instance, studies on other DNMT1 inhibitors have revealed that specific functional groups, electronic properties, and spatial arrangements significantly influence inhibitory potency excli.ded-nb.info.
Compound List:
Natural Red 25
Laccaic acid
Laccaic Acid A
Laccaic Acid B
Laccaic Acid C
Laccaic Acid D
Laccaic Acid E
Kermesic Acid
Flavokermesic Acid
Emodin
Phenethyl isothiocyanate
Carminic Acid
Desoxyerythrolaccin
Aloesaponols I, II
Aloesaponarins I, II
Laccaic acid D methyl ester
Molecular Interaction Mechanisms of C.i. Natural Red 25 Constituents
Interactions with Nucleic Acids (DNA and RNA)
The constituents of Natural Red 25, particularly laccaic acid A, have been shown to interact with nucleic acids, which can have significant implications for genetic and epigenetic regulation.
Research has identified that laccaic acid A is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1) nih.govnih.govnih.govresearchgate.netamanote.com. This indicates a binding mode where laccaic acid A competes with the DNA substrate for the active site of the enzyme. The affinity of this interaction has been quantified, with laccaic acid A exhibiting a potent inhibitory constant (Ki) of 310 nM against Dnmt1 nih.govresearchgate.netamanote.com. This competitive inhibition suggests a direct interaction with the enzyme, preventing it from binding to its DNA substrate and carrying out its methylation function. While the primary mode of interaction in this context is competitive with DNA, the direct binding characteristics of laccaic acids to DNA and RNA, such as intercalation or groove binding, are not as extensively detailed in the available literature.
Table 1: Inhibitory Affinity of Laccaic Acid A against DNA Methyltransferase 1 (Dnmt1)
| Compound | Target Enzyme | Inhibition Constant (Ki) | Binding Mode |
|---|---|---|---|
| Laccaic Acid A | DNA Methyltransferase 1 (Dnmt1) | 310 nM | DNA-competitive |
Protein Binding Studies
The interaction of laccaic acids with proteins is a critical aspect of their biological activity, influencing their transport, availability, and effect on cellular functions.
The binding of drugs and other small molecules to plasma proteins, such as human serum albumin (HSA), is a key determinant of their pharmacokinetic properties nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netnih.govrsc.org. HSA possesses several well-characterized binding sites, often referred to as Sudlow's sites I and II, which are located in subdomains IIA and IIIA, respectively nih.govrsc.org. These sites are known to bind a wide variety of ligands, including many acidic drugs nih.govmdpi.comnih.gov. While the specific binding sites for laccaic acids on HSA or other proteins have not been definitively identified in the literature, their acidic nature suggests they may interact with these established drug binding sites. The stoichiometry of such interactions, which describes the number of ligand molecules that bind to a single protein molecule, is also a crucial parameter that requires further investigation for the constituents of this compound nih.govrsc.orgbiorxiv.org.
The binding of laccaic acids to proteins is driven by a combination of non-covalent interactions. Studies on the dyeing of protein fibers like silk and wool with lac dye have provided insights into these forces. The thermodynamic analysis of this process reveals that the adsorption is spontaneous and exothermic. The primary driving forces for the interaction between laccaic acid A and the amino acid residues of these protein fibers are hydrogen bonds and van der Waals forces.
A molecular simulation study of laccaic acid A with glycine, a major component of silk fibroin, identified the formation of stable complexes through multiple hydrogen bonds. The electrostatic potential maps indicated significant electrostatic interactions between the polar groups of laccaic acid A and glycine. The thermodynamic parameters for the adsorption of lac dye on silk and wool further quantify the nature of these interactions.
Table 2: Thermodynamic Parameters for the Adsorption of Lac Dye on Protein Fibers
| Fiber | Temperature (°C) | Standard Affinity (-Δμ°) (kJ/mol) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) |
|---|---|---|---|---|
| Silk | 60 | 8.48 | -2.34 | 19 |
| Wool | 90 | 12.11 | -26.28 | -39 |
The negative enthalpy changes indicate that the binding process is exothermic. The positive entropy change for silk suggests that the process is entropically driven, likely due to the release of water molecules upon binding. Conversely, the negative entropy change for wool suggests a more ordered system upon binding. These findings underscore the importance of hydrogen bonding and van der Waals forces in the interaction of laccaic acids with proteins.
Ligand-Receptor Dynamics and Signal Transduction Implications
The interaction of laccaic acids with their molecular targets can initiate a cascade of events that alter cellular signaling pathways. The most significant finding in this regard is the inhibition of Dnmt1 by laccaic acid A nih.govnih.govnih.govresearchgate.netamanote.com. DNA methylation is a critical epigenetic mechanism that regulates gene expression. By inhibiting Dnmt1, laccaic acid A can lead to the demethylation of DNA, which can result in the re-activation of silenced genes, including tumor suppressor genes nih.govresearchgate.net.
This epigenetic modulation has profound implications for signal transduction. The altered gene expression profile can affect numerous signaling pathways that control cell growth, differentiation, and apoptosis. For instance, the re-expression of a silenced tumor suppressor gene could reactivate a pathway that inhibits cell proliferation or induces programmed cell death. The synergistic effect of laccaic acid A with the demethylating agent 5-aza-2'-deoxycytidine in altering the expression of methylated genes in breast cancer cells further highlights its potential to impact cellular signaling through epigenetic mechanisms nih.govnih.gov. While the direct inhibition of Dnmt1 is a clear mechanism, the broader ligand-receptor dynamics and the full spectrum of signal transduction pathways affected by the constituents of this compound remain an active area for further research.
Computational Modeling of Molecular Interactions (Molecular Docking, Molecular Mechanics/Molecular Dynamics)
Computational modeling serves as a powerful tool to elucidate the molecular interactions between the constituents of C.I. This compound, primarily lawsone (2-hydroxy-1,4-naphthoquinone), and various biological macromolecules. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed, atomistic insights into the binding modes, affinities, and energetic profiles of these interactions, complementing experimental findings.
Molecular Docking and Dynamics Simulations:
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uark.edu Following docking, molecular dynamics simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and energetic profile of the binding. nih.govnih.gov
Interaction with Serum Albumins:
Serum albumins are major transport proteins in the circulatory system. The binding of lawsone and its derivatives to these proteins has been investigated using computational approaches.
Bovine Serum Albumin (BSA): Molecular docking and dynamics simulations have been employed to study the interaction between lawsone and BSA. nih.gov These studies revealed that lawsone preferentially binds to Sudlow site II, located in Domain III of BSA. The binding is characterized by both hydrogen bonding and hydrophobic interactions. nih.gov
Human Serum Albumin (HSA): While direct studies on lawsone with HSA are limited in the provided context, research on a similar synthetic 1,4-naphthoquinone derivative, 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), provides analogous insights. nih.gov Molecular docking studies indicated that MN preferentially binds to subdomain IIA (site I) of HSA, with a notable binding affinity. Molecular dynamics simulations further confirmed the stability of the MN-HSA complex, with hydrophobic interactions being the primary driving force for the spontaneous binding process. nih.gov
| Ligand | Protein | Binding Site | Binding Affinity / Energy (kcal/mol) | Primary Interactions | Source |
|---|---|---|---|---|---|
| Lawsone | Bovine Serum Albumin (BSA) | Sudlow site II, Domain III | -4.58 (Gibbs Free Energy) | Hydrogen Bonding, Hydrophobic | nih.gov |
| 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) | Human Serum Albumin (HSA) | Subdomain IIA (Site I) | -7.15 (Binding Affinity) | Hydrophobic | nih.gov |
Interaction with DNA:
The interaction of lawsone with calf thymus DNA (CT-DNA) has also been explored computationally. These studies show that lawsone binds to the minor groove of the DNA. nih.gov The stability of this interaction is primarily attributed to negative enthalpy changes, supported by both experimental and computational findings. nih.gov
| Ligand | Macromolecule | Binding Site | Binding Affinity / Energy (kcal/mol) | Primary Interactions | Source |
|---|---|---|---|---|---|
| Lawsone | Calf Thymus DNA (CT-DNA) | Minor Groove | -4.46 (Gibbs Free Energy) | Enthalpy-driven | nih.gov |
Interaction with Other Proteins:
Keratin: The primary reaction of lawsone with skin and hair involves a chemical reaction, the Michael addition, with the protein keratin. scielo.org.coijpsm.comwikipedia.org While specific molecular docking or dynamics studies detailing this covalent interaction were not prevalent in the provided search results, the general principle is well-established.
Aryl Hydrocarbon Receptor (AhR): In silico modeling studies have predicted that lawsone fits into the binding pocket of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Molecular docking methodologies, such as those using the Glide software, search for possible ligand positions within the receptor's binding site and score the poses. These computational models suggest that lawsone can act as an activator for AhR. nih.gov
These computational studies are crucial for understanding the mechanisms of action of C.I. This compound's constituents at a molecular level. They reveal specific binding sites, the nature of the intermolecular forces involved, and the energetic favorability of these interactions, offering valuable insights into the compound's biological activities. nih.gov
Advanced Analytical Methods for C.i. Natural Red 25 Quantification and Characterization
Method Validation and Performance Metrics in Analytical Chemistry
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Establishing the linearity of an analytical method is fundamental to ensuring that the instrument's response is directly proportional to the analyte concentration over a defined range. For Natural Red 25, linearity is typically assessed by preparing a series of standard solutions at varying concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area against the concentration.
In a study by Korea Science, a standard solution of laccaic acid (this compound) was diluted across six concentration ranges from 10 to 1,000 mg/L and analyzed in duplicate for seven repetitions. This process yielded a coefficient of determination (R²) of 0.9999, indicating a high degree of linearity that surpassed the minimum standard of ≥0.995 set by regulatory bodies like the FDA koreascience.kr. Another study reported that a range of 0.05-107.2 µg/mL was used, achieving a coefficient of determination (r²) of 0.995 or higher, confirming excellent linearity across different sample matrices koreascience.kr.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
For this compound, the LOD and LOQ values can vary depending on the specific method and sample preparation. One study reported an LOD of 9.67 mg/L and an LOQ of 29.31 mg/L for laccaic acid using HPLC-DAD koreascience.kr. In a different context, LOD and LOQ were reported as 0.03 and 0.10 g/100 g, respectively, for a related analysis koreascholar.com. Further refinement through sample pretreatment, such as vacuum evaporation, can significantly enhance sensitivity, leading to lower method detection limits (MDL) and method quantification limits (MQL). For instance, an MDL of 1.93 mg/kg and an MQL of 5.86 mg/kg were achieved after such optimization koreascience.kr.
Table 1: Linearity and Sensitivity Parameters for this compound Analysis
| Parameter | Value Range / Description | Method/Notes | Source |
| Linearity (R²) | ≥ 0.9999 | HPLC-DAD, 6 concentrations (10-1000 mg/L) | koreascience.kr |
| Linearity (r²) | ≥ 0.995 | HPLC-PDA, 0.05-107.2 µg/mL range | koreascience.kr |
| Limit of Detection (LOD) | 9.67 mg/L | HPLC-DAD | koreascience.kr |
| Limit of Quantification (LOQ) | 29.31 mg/L | HPLC-DAD | koreascience.kr |
| Method Detection Limit (MDL) | 1.93 mg/kg | HPLC-DAD with vacuum evaporation | koreascience.kr |
| Method Quantification Limit (MQL) | 5.86 mg/kg | HPLC-DAD with vacuum evaporation | koreascience.kr |
Precision, Accuracy, and Recovery Studies
Precision and accuracy are vital for validating analytical methods, ensuring that the results are reproducible and close to the true value. Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions, often expressed as relative standard deviation (%RSD). Accuracy, on the other hand, measures how close the experimental results are to the true or accepted value, typically assessed through recovery studies.
Studies have demonstrated good precision and accuracy for the analytical methods applied to this compound. For intra-day and inter-day analyses, accuracy values for recovery experiments, achieved by spiking samples with known amounts of laccaic acid (10, 20, and 40 mg/kg), ranged from 91.5% to 100.9% across different food matrices like beverages, candies, and sausages koreascience.kr. The corresponding intra-day %RSD values were between 0.6% and 1.5%, and inter-day %RSD values ranged from 0.8% to 2.6% koreascience.kr. These results meet the acceptance criteria set by organizations like AOAC International koreascience.kr.
Cross-validation studies involving multiple laboratories have also confirmed the reliability of these methods. In one such study, recovery rates ranged from 94.49% to 100.87% across three different laboratories, with precision values falling within 1.30-1.64% RSD, further substantiating the method's robustness and suitability for routine analysis koreascience.kr.
Table 2: Precision and Accuracy Data for this compound Analysis
| Study Type | Matrix Type | Accuracy Range (%) | Precision (%RSD) Range | Source |
| Intra-day | Beverage | 92.7-95.8 | 0.6-1.5 | koreascience.kr |
| Inter-day | Beverage | 91.5-96.2 | 0.8-1.7 | koreascience.kr |
| Intra-day | Candy | 95.9-99.7 | 1.2-2.6 | koreascience.kr |
| Inter-day | Candy | 98.1-100.9 | 1.0-1.8 | koreascience.kr |
| Intra-day | Sausage | 96.1-100.8 | 0.9-1.6 | koreascience.kr |
| Inter-day | Sausage | 96.5-100.4 | 1.1-1.8 | koreascience.kr |
| Multi-lab | Various (e.g., beverage) | 94.49-100.87 | 1.30-1.64 | koreascience.kr |
Advanced Research Applications and Methodological Advancements
Research into Sustainable Production and Bioprocess Engineering
The increasing global demand for natural and environmentally friendly products has spurred research into sustainable methods for producing Natural Red 25. researchgate.net Modern approaches focus on enhancing efficiency and reducing the environmental footprint compared to traditional extraction processes.
Green technologies are at the forefront of this research. Microwave-assisted extraction (MAE) has emerged as a promising sustainable method for isolating laccaic acid from the lac insect (Kerria lacca). ijcce.ac.ir Studies have shown that using microwave energy can significantly enhance the color yield of the dye. ijcce.ac.ir For instance, research on dyeing nylon fabric demonstrated that the highest color yield (K/S values) was achieved when the acid-solubilized extract from the lac insect was irradiated with microwaves for 5 minutes before application. ijcce.ac.ir This method not only proves efficient for isolation but also aligns with the principles of green chemistry by reducing processing time and energy consumption. ijcce.ac.ir
Bioprocess engineering also offers pathways to more sustainable production. While large-scale fermentation processes for some natural colorants are being developed, such as those for betalain-type pigments using engineered yeast, similar breakthroughs for anthraquinone-based dyes like laccaic acid are an active area of investigation. dtu.dk Current sustainable methods focus on optimizing the extraction from the raw lac resin. One patented method involves dissolving raw lac in a sodium carbonate (Na₂CO₃) solution, which solubilizes the laccaic acid. Subsequent addition of sodium chloride precipitates the laccaic acid sodium salts, separating the dye from waxes and other impurities. These bioprocessing strategies aim to create more economically viable and circular bioeconomies. frontiersin.orgresearchgate.net
| Method | Principle | Key Findings/Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and raw material, accelerating the extraction of laccaic acid. | Increased color yield (K/S); Reduced extraction time (e.g., optimal at 5 minutes); Greener and more sustainable process. | ijcce.ac.ir |
| Chemical Extraction (Salting-Out) | Solubilizing raw lac in a sodium carbonate solution to form sodium salts of laccaic acid, followed by precipitation with sodium chloride. | Effectively separates the dye from waxes and lipids; Yields a crude laccaic acid sodium salt. | |
| Bio-mordanting | Use of herbal-based mordants such as Acacia and Turmeric in the dyeing process. | Improves fastness properties and color yields on fabrics like nylon; Makes the overall dyeing process more sustainable. | ijcce.ac.ir |
Interdisciplinary Research in Material Science and Bio-inspired Systems
The field of materials science, which integrates chemistry, physics, and biology, has found a versatile component in this compound for creating novel functional materials. interesjournals.orguni-koblenz.derroij.com Its applications range from the synthesis of nanoparticles to the development of advanced composite materials and bio-inspired systems. hochschule-rhein-waal.dentu.edu.sg
A significant area of research is the use of lac dye in the green synthesis of gold nanoparticles (AuNPs). rsc.orgrsc.org In this process, the lac dye, which is a natural fluorophore, acts as both a reducing and a stabilizing agent, eliminating the need for other toxic chemicals. rsc.org The synthesis can be monitored as the formation of AuNPs leads to the quenching of the lac dye's natural fluorescence. rsc.org The resulting lac-stabilized AuNPs are stable and have potential applications in various fields, including clinical diagnostics. researchgate.netrsc.org
Bio-inspired systems also utilize this compound. nih.gov For example, molecular docking and dynamics simulations have been used to study the interaction between laccaic acids and silk fibers coated with chitosan (B1678972). researchgate.net This research explains why a chitosan pre-treatment enhances the uptake of lac dye on silk. The binding free energies were found to be significantly lower when chitosan was present, indicating a stronger and more favorable interaction between the dye and the modified silk surface. researchgate.net This approach, inspired by natural polymers, improves the efficiency of textile dyeing. mdpi.com Other research has explored the creation of thermochromic biopolymers by incorporating natural dyes into materials like poly(lactic acid) (PLA), creating smart materials that change color with temperature. scirp.org
| Application Area | Role of this compound (Laccaic Acid) | Key Research Findings | Reference |
|---|---|---|---|
| Nanoparticle Synthesis | Acts as a natural reducing and stabilizing agent for gold nanoparticles (AuNPs). | Enables a "green synthesis" route for AuNPs. The dye's fluorescence is quenched upon nanoparticle formation, providing a method to monitor the reaction. | researchgate.netrsc.orgrsc.org |
| Advanced Textiles | Dye for modified natural fibers. | Molecular simulations show that coating silk with chitosan enhances the binding of laccaic acids A and B, improving dye uptake. | researchgate.net |
| Bio-inspired Sensors | Functions as a natural aggregation-induced emission luminogen (AIEgen). | Used to create a smart film that can detect magnesium ion (Mg²⁺), enabling a fluorescent "turn-on" sensor for electrolyte leakage in magnesium batteries. | nih.gov |
| Functional Polymers | Component in composite materials. | Can be incorporated into biopolymers like PLA to create materials with specific properties, such as thermochromism. | scirp.org |
Novel Detection and Sensing Methodologies
The development of rapid, sensitive, and accurate methods for detecting and quantifying this compound and its components is crucial for quality control and advanced applications. mdpi.comapsnet.orgmjcce.org.mk Modern analytical chemistry provides a suite of powerful tools for this purpose, while new research is creating innovative sensing platforms based on the dye's intrinsic properties. geomar.denih.gov
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of laccaic acid. nih.gov Methods often employ a Diode Array Detector (HPLC-DAD) or are coupled with Mass Spectrometry (HPLC-MS) for more definitive identification. koreascience.krmdpi.com For instance, a validated HPLC-DAD method allows for the quantitative analysis of laccaic acid in various food products, with detection limits as low as 1.93 mg/kg. koreascience.kr Advanced research has focused on optimizing these methods; for example, studies have shown that adjusting the concentration of formic acid in the mobile phase is critical for achieving the best ionization efficiency in ESI-MS detection of laccaic acids. nih.gov
Beyond chromatography, novel sensing methodologies are emerging. In a remarkable application, laccaic acid has been utilized as a naturally occurring aggregation-induced emission luminogen (AIEgen) to develop a fluorescent sensor. nih.gov Researchers created a smart film where the laccaic acid is evenly distributed in a PVA matrix. This film exhibits a strong "turn-on" fluorescent response specifically to magnesium ions (Mg²⁺), making it a highly selective and sensitive sensor for detecting electrolyte leakage from magnesium batteries. nih.gov Furthermore, the development of biosensors, often utilizing enzymes like laccase, represents a frontier in dye detection. sciencebeingjournal.comresearchgate.netresearchgate.net Laccase-based biosensors have been developed for various pollutants and dyes, and these platforms, which can be integrated with electrodes or paper strips, offer a promising approach for the rapid and low-cost detection of phenolic compounds, including anthraquinone (B42736) dyes like this compound. sciencebeingjournal.commdpi.commdpi.com
| Methodology | Principle | Key Features and Findings | Reference |
|---|---|---|---|
| HPLC-DAD/MS | Chromatographic separation of laccaic acid components followed by detection via UV-Vis absorbance (DAD) or mass-to-charge ratio (MS). | Highly accurate and quantitative. Allows for separation of laccaic acids A, B, C, and E. Method detection limits can reach ~2 mg/kg. | koreascience.krnih.gov |
| Fluorescent "Turn-On" Sensor | Utilizes the aggregation-induced emission (AIE) properties of laccaic acid. | A smart film containing laccaic acid selectively detects Mg²⁺ ions, providing a visual, fluorescent signal for applications like battery leak detection. | nih.gov |
| Laccase-Based Biosensors | Enzymatic oxidation of phenolic/dye compounds by immobilized laccase, generating a detectable signal (e.g., electrochemical). | Offers potential for rapid, low-cost, and portable detection. Developed for various dyes and could be adapted for this compound. | sciencebeingjournal.comresearchgate.netmdpi.com |
| Spectroscopic Analysis | Monitoring changes in the dye's emission spectra in the presence of other materials. | Used to monitor the synthesis of gold nanoparticles, where the fluorescence of lac dye is quenched as the reaction progresses. | rsc.org |
Q & A
Q. What methodological considerations are critical for identifying Natural Red 25 in complex matrices during laboratory analysis?
To ensure accurate identification, researchers should employ hyphenated techniques such as HPLC-UV/Vis or LC-MS, which combine separation and spectral analysis. Calibration curves using certified reference materials (CRMs) must validate instrument sensitivity. Matrix effects (e.g., interference from solvents or biological components) should be mitigated through sample purification (e.g., solid-phase extraction) and blank controls. Detailed protocols for reproducibility, including solvent ratios and column temperatures, must be documented in supplementary materials .
Q. How can researchers optimize the synthesis of this compound to achieve high purity yields?
Synthesis optimization requires systematic parameter testing, including reaction temperature, pH, and catalyst concentration. Purity can be assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Recrystallization or column chromatography may resolve impurities. Researchers should report yield percentages, retention factors (Rf values), and spectral data (e.g., IR, NMR) to enable replication .
Q. What experimental protocols are recommended to assess the photostability of this compound under varying light conditions?
Design controlled light-exposure experiments using UV-Vis lamps or solar simulators. Measure degradation kinetics via absorbance spectroscopy at λmax and calculate rate constants. Include dark controls to isolate light-specific effects. Use standardized units (e.g., lux or W/m²) for light intensity and report temperature/humidity conditions. Data should be analyzed using first-order kinetics models .
Q. How should researchers validate the antioxidant activity of this compound in vitro?
Employ assays such as DPPH radical scavenging or ORAC (oxygen radical absorbance capacity), ensuring proper positive controls (e.g., ascorbic acid). Account for interference from solvents by running solvent-only blanks. Triplicate measurements and statistical analysis (e.g., ANOVA) are essential to confirm significance. Report IC50 values and compare with established antioxidants .
Q. What steps ensure the accurate quantification of this compound in biological samples?
Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS. Validate methods via spike-recovery experiments (80–120% recovery acceptable). Limit of detection (LOD) and quantification (LOQ) should be determined using signal-to-noise ratios. Document extraction efficiency and matrix-matched calibration curves .
Advanced Research Questions
Q. What mechanisms underlie the pH-dependent spectral shifts observed in this compound, and how can these be leveraged for analytical applications?
Investigate protonation/deprotonation of functional groups (e.g., hydroxyl or azo bonds) using UV-Vis spectroscopy and computational modeling (DFT). Correlate spectral shifts with pH to develop pH-responsive sensors. Advanced studies should include X-ray crystallography to confirm structural changes .
Q. How can contradictory data on the cytotoxicity of this compound in different cell lines be reconciled?
Conduct meta-analysis of existing studies to identify variables such as cell line origin (e.g., hepatic vs. epithelial), exposure duration, and solvent carriers (e.g., DMSO concentration). Perform dose-response assays under standardized conditions and use pathway analysis (e.g., ROS detection) to elucidate mechanistic differences .
Q. What advanced statistical methods are suitable for analyzing non-linear degradation kinetics of this compound in environmental samples?
Apply non-linear regression models (e.g., Weibull or Gompertz) to fit degradation data. Use Bayesian inference to account for parameter uncertainty. Compare models via Akaike Information Criterion (AIC) and validate with cross-validation techniques. Report confidence intervals for degradation half-lives .
Q. How do intermolecular interactions between this compound and serum proteins affect its bioavailability in pharmacokinetic studies?
Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Ka). Molecular docking simulations can predict binding sites. In vivo studies should correlate protein binding with bioavailability metrics (e.g., AUC) and consider competitive binding with endogenous ligands .
Q. What strategies resolve discrepancies in reported antioxidant mechanisms of this compound (e.g., hydrogen atom transfer vs. electron transfer)?
Employ electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetic isotope effects (KIE) in H2O vs. D2O to distinguish mechanisms. Computational studies (e.g., DFT) can model transition states. Triangulate findings with experimental data from multiple assays (e.g., ABTS vs. FRAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
